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molecular formula C17H22O4 B8688706 ethyl 4-(1,4-dioxaspiro[4.5]decan-8-yl)benzoate

ethyl 4-(1,4-dioxaspiro[4.5]decan-8-yl)benzoate

Cat. No. B8688706
M. Wt: 290.4 g/mol
InChI Key: FWIGFFLQJRSFNL-UHFFFAOYSA-N
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Patent
US08455638B2

Procedure details

A solution of the title compound from Example 10 Step A (907 mg, 3.15 mmol) in EtOAc was degassed via nitrogen sparge. Platinum(IV) oxide (225 mgs, 0.991 mmol) was then added. The reaction flask was fitted with a 3-way adapter equipped with a hydrogen balloon. After 3 vacuum/hydrogen cycles, the reaction mixture was placed under a hydrogen atmosphere. After 1 h, the reaction mixture was filtered through a pad of Celite, rinsing with EtOAc, and concentrated in vacuo. The unpurified product was used in the subsequent step: LCMS m/z 291.0 [M+H]+.
Name
title compound
Quantity
907 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
225 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2([CH2:10][CH2:9][C:8]([C:11]3[CH:21]=[CH:20][C:14]([C:15]([O:17][CH2:18][CH3:19])=[O:16])=[CH:13][CH:12]=3)=[CH:7][CH2:6]2)[O:4][CH2:3][CH2:2]1.[H][H]>CCOC(C)=O.[Pt](=O)=O>[O:1]1[C:5]2([CH2:10][CH2:9][CH:8]([C:11]3[CH:12]=[CH:13][C:14]([C:15]([O:17][CH2:18][CH3:19])=[O:16])=[CH:20][CH:21]=3)[CH2:7][CH2:6]2)[O:4][CH2:3][CH2:2]1

Inputs

Step One
Name
title compound
Quantity
907 mg
Type
reactant
Smiles
O1CCOC12CC=C(CC2)C2=CC=C(C(=O)OCC)C=C2
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
225 mg
Type
catalyst
Smiles
[Pt](=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
sparge
CUSTOM
Type
CUSTOM
Details
The reaction flask was fitted with a 3-way adapter
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through a pad of Celite
WASH
Type
WASH
Details
rinsing with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
O1CCOC12CCC(CC2)C2=CC=C(C(=O)OCC)C=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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